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Compound of Interest

Compound Name: 2-Amino-2-methyl-pentan-3-OL

CAS No.: 89585-20-6

Cat. No.: B13553977

Get Quote

Focus: 2-Amino-Alkyl-Pentan-ol Derivatives
Part 1: Structural Analysis & Strategic Selection
The Isomer Distinction: Hindered Amine vs. Chiral
Auxiliary
In high-precision organic synthesis, distinguishing between structural isomers is critical. The

user's topic refers to a specific hindered amine, but the application (chiral auxiliary) aligns with

its famous isomer.
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Feature
2-Amino-2-methyl-pentan-3-

ol (Literal Topic)
2-Amino-3-methyl-pentan-1-

ol (L-Isoleucinol)

Structure

Chirality
Chiral at C3 (if resolved).[1][2]

C2 is achiral (gem-dimethyl).[1]

Chiral at C2 and C3 (derived

from L-Isoleucine).[1]

Primary Use
CO₂ Capture (Hindered

Amine), Steric Buffer.[1]

Chiral Auxiliary (Evans

Oxazolidinone), Ligand.[1][3]

Auxiliary Class

Potential Gem-Dimethyl

Hindered Auxiliary

(Novel/Niche).[1]

Standard Evans Auxiliary

(Proven).[1]

Strategic Insight:

L-Isoleucinol is the industry standard for constructing Evans Oxazolidinones due to the high

diastereoselectivity imparted by the sec-butyl group at the C4 position of the oxazolidinone

ring.[1]

2-Amino-2-methyl-pentan-3-ol, if used as an auxiliary, would form a 4,4-dimethyl-5-ethyl-

oxazolidinone.[1] The gem-dimethyl group at C4 would lock the conformation, while the ethyl

group at C5 would provide the chiral environment.[1] This is a specialized, "super-hindered"

scaffold potentially useful for extremely bulky substrates, but L-Isoleucinol is the validated

choice for general drug development.[1]

This guide focuses on the L-Isoleucinol scaffold as the primary actionable chiral auxiliary, while

noting the unique steric properties of the 2,2-dimethyl variant.[1]

Part 2: Mechanism of Action (Evans Oxazolidinones)
The core utility of 2-amino-pentan-ol derivatives lies in their conversion to 2-oxazolidinones.[1]

These auxiliaries control stereochemistry via Zimmerman-Traxler transition states.[1]

The Stereocontrol Cycle
Acylation: The auxiliary is attached to the substrate (e.g., propionic acid).[1]
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Enolization: Treatment with a Lewis acid (e.g.,

,

) and base forms a rigid Z-enolate.[1]

Electrophilic Attack: The bulky alkyl group (sec-butyl for Isoleucinol) blocks one face of the

enolate, forcing the electrophile (aldehyde/halide) to attack from the opposite face.[1]

Cleavage: The chiral auxiliary is removed (hydrolysis/reduction) to yield the enantiopure

product and recover the auxiliary.[1]

Pathway Visualization
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Caption: The Evans Auxiliary Cycle using L-Isoleucinol. The auxiliary is covalently attached,

directs the reaction, and is cleaved/recycled.[1]

Part 3: Experimental Protocols
Synthesis of the Oxazolidinone Auxiliary
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Objective: Convert L-Isoleucinol (or 2-amino-2-methyl-pentan-3-ol) into the oxazolidinone

scaffold.[1]

Reagents:

Amino Alcohol (1.0 equiv)[1]

Diethyl Carbonate (1.1 equiv) or Triphosgene (0.35 equiv)[1]

Potassium Carbonate (

, catalytic)[1]

Solvent: Toluene or THF[1]

Procedure:

Setup: Charge a flame-dried flask with L-Isoleucinol (10 mmol) and

(1 mmol) in anhydrous toluene (50 mL).

Addition: Add Diethyl Carbonate (11 mmol) dropwise.

Reflux: Heat the mixture to reflux (110°C) with a Dean-Stark trap to remove ethanol. Stir for

12–16 hours.[1]

Workup: Cool to RT. Wash with water (2 x 20 mL) and brine.[1] Dry over

.[1]

Purification: Recrystallize from Ethyl Acetate/Hexanes.

Result: (4S,5S)-4-(sec-butyl)-2-oxazolidinone (if using L-Isoleucinol).[1]

Note: If using 2-amino-2-methyl-pentan-3-ol, the product is 4,4-dimethyl-5-ethyl-2-

oxazolidinone.[1]

N-Acylation (Attachment)
Objective: Attach the substrate (e.g., Propionyl chloride) to the auxiliary.[1]
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Deprotonation: Dissolve the Oxazolidinone (5 mmol) in THF (20 mL) at -78°C. Add n-BuLi

(5.1 mmol) dropwise. Stir for 30 min.

Acylation: Add Propionyl Chloride (5.5 mmol) slowly.

Warming: Allow to warm to 0°C over 1 hour.

Quench: Add saturated

.[1] Extract with DCM.[1]

Yield: Typically >90% crystalline solid.[1]

Asymmetric Alkylation (The Key Step)
Objective: Install a methyl group with high enantioselectivity.

Enolization: Dissolve N-Propionyl oxazolidinone (1 mmol) in THF at -78°C. Add NaHMDS

(1.1 mmol). Stir for 45 min.

Mechanistic Note: The Lithium enolate forms a chelated structure involving the

oxazolidinone carbonyl, locking the geometry.[1]

Alkylation: Add Methyl Iodide (5 mmol). Stir at -78°C for 2 hours, then warm to -20°C.

Workup: Quench with dilute acid. Extract and purify.

Selectivity: The bulky sec-butyl group (from Isoleucinol) blocks the top face.[1] The

electrophile attacks from the bottom.[1]

Result: Syn-diastereomer ratio typically >95:5.[1]

Part 4: Comparative Performance Data
The choice of amino alcohol determines the "Steric Wall" effectiveness.[1]
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Auxiliary
Precursor

Substituent
(Steric Bulk)

Selectivity
(Aldol)

Selectivity
(Alkylation)

Notes

L-Alaninol Methyl (Small)
Moderate (80:

[1]20)
Low

Too small for

high-spec

synthesis.[1]

L-Valinol
Isopropyl

(Medium)
High (>95:[1]5) High

Standard choice.

[1]

L-Isoleucinol sec-Butyl (Large)
Very High

(>98:2)
Very High

Best for difficult

substrates.

L-tert-Leucinol
tert-Butyl (Very

Large)

Excellent (>99:

[1]1)
Excellent

Expensive; used

for max

precision.[1]

2-Amino-2-

methyl-pentan-3-

ol

Gem-Dimethyl +

Ethyl
Theoretical Theoretical

Novel/Hindered.

Potential for

specific

conformational

locking.[1]

Why Isoleucinol?
L-Isoleucinol provides a "Goldilocks" zone of steric hindrance.[1] The sec-butyl group is bulkier

than isopropyl (Valinol) but the auxiliary is more easily cleaved than the tert-butyl (tert-Leucinol)

variant. This makes it the preferred choice for large-scale drug development.[1]

Part 5: Novel Application of 2-Amino-2-methyl-
pentan-3-ol
If the user specifically intends to use the hindered amine 2-amino-2-methyl-pentan-3-ol (not

Isoleucinol), the following protocol applies for Schiff Base Ligand Synthesis (e.g., for

Asymmetric Henry Reactions or Diethylzinc Addition).

Protocol: Chiral Tridentate Ligand Formation
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Condensation: React 2-amino-2-methyl-pentan-3-ol (1 equiv) with Salicylaldehyde (1

equiv) in Ethanol.[1]

Reduction (Optional): Reduce the imine with

to form a secondary amine ligand.

Application: Use with

or

for asymmetric catalysis.[1]

Mechanism: The gem-dimethyl group at the

-position forces the N-metal bond into a rigid conformation, while the chiral center at the

-position (C3) directs the enantioselectivity.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Chiral Amino Alcohols in Asymmetric
Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13553977/docs#technical-guide-chiral-amino-
alcohols-in-asymmetric-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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